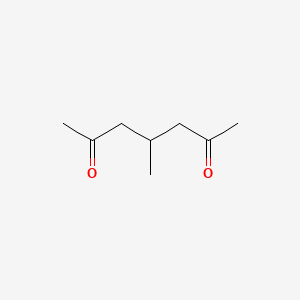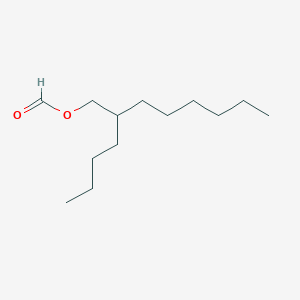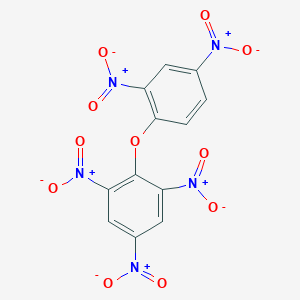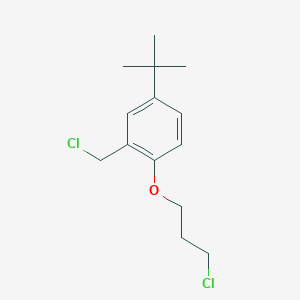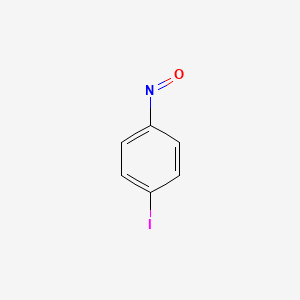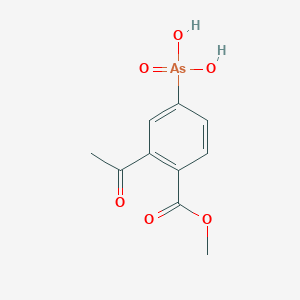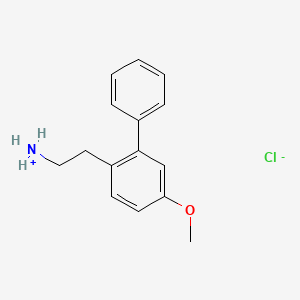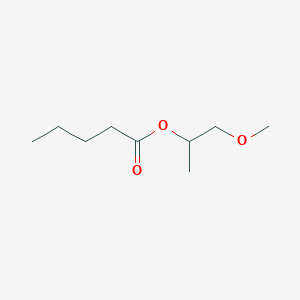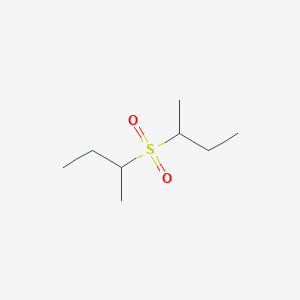![molecular formula C17H19Cl2NO B14728872 2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol CAS No. 6338-26-7](/img/structure/B14728872.png)
2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol is an organic compound that belongs to the class of amines. This compound features a benzyl group, an ethyl group, and a dichlorophenyl group attached to an ethanol backbone. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol typically involves the reaction of 3,4-dichlorobenzaldehyde with benzyl ethylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or dichlorophenyl positions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Nucleophiles: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[Benzyl(methyl)amino]-1-(3,4-dichlorophenyl)ethanol
- 2-[Benzyl(propyl)amino]-1-(3,4-dichlorophenyl)ethanol
- 2-[Benzyl(ethyl)amino]-1-(2,4-dichlorophenyl)ethanol
Uniqueness
2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
6338-26-7 |
|---|---|
Molekularformel |
C17H19Cl2NO |
Molekulargewicht |
324.2 g/mol |
IUPAC-Name |
2-[benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol |
InChI |
InChI=1S/C17H19Cl2NO/c1-2-20(11-13-6-4-3-5-7-13)12-17(21)14-8-9-15(18)16(19)10-14/h3-10,17,21H,2,11-12H2,1H3 |
InChI-Schlüssel |
ZIIWILKHOWBKRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


